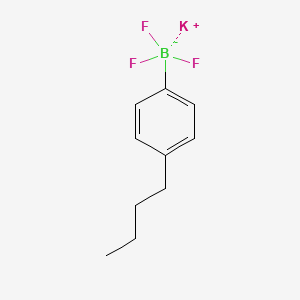

Potassium 4-butylphenyltrifluoroborate

Vue d'ensemble

Description

Potassium 4-tert-butylphenyltrifluoroborate is a fluorinated boron compound. It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

Molecular Structure Analysis

The molecular formula of Potassium 4-tert-butylphenyltrifluoroborate is C10H13BF3K . The InChI Key is RQPOMNZPBPIWDB-UHFFFAOYSA-N .Chemical Reactions Analysis

Potassium 4-tert-butylphenyltrifluoroborate is used as potent boronic acid surrogates in Suzuki-Miyaura Cross-Coupling reactions .Physical And Chemical Properties Analysis

Potassium 4-tert-butylphenyltrifluoroborate is a solid with a molecular weight of 240.11 g/mol . It is moisture- and air-stable .Applications De Recherche Scientifique

Cross-Coupling Reactions

Potassium aryltrifluoroborates, including derivatives like Potassium 4-butylphenyltrifluoroborate, are pivotal in cross-coupling reactions. A study by Alacid and Nájera (2008) demonstrates their use in the first cross-coupling reaction with organic chlorides in aqueous media, catalyzed by an oxime-derived palladacycle. This process affords biphenyls under phosphine-free conditions, showcasing the compound's versatility in organic synthesis (Alacid & Nájera, 2008).

Mannich Reactions

Kabalka et al. (2004) explored the use of potassium alkynyltrifluoroborates in Mannich reactions, reacting with amines and salicylaldehydes to generate highly functionalized amines. This study highlights the compound's utility in creating complex amine structures, contributing to the diversity of synthetic chemistry applications (Kabalka, Venkataiah, & Dong, 2004).

Oxidation and Suzuki-Miyaura Cross-Coupling

Molander and Petrillo (2006) demonstrated the oxidation of hydroxyl-substituted organotrifluoroborates, including potassium organotrifluoroborate derivatives, using various oxidants. The oxidized products retain the trifluoroborate moiety and are utilized in Suzuki-Miyaura cross-coupling, indicating the compound's role in facilitating complex reaction pathways (Molander & Petrillo, 2006).

CO2 Separation

Lee and Kang (2021) investigated the use of potassium tetrafluoroborate (KBF_4), which shares similarities with potassium 4-butylphenyltrifluoroborate in terms of its fluoroborate component, as a carrier for CO_2 separation. Their work on PEBAX-5513/KBF4 composite membranes showcased improved CO_2 separation performance, underscoring the potential environmental applications of such compounds (Lee & Kang, 2021).

Regioselectivity in Catalysis

Presset et al. (2013) found potassium vinyltrifluoroborate to be efficient in Rh(III)-catalyzed annulations with benzamide derivatives, producing 4-trifluoroboratotetrahydroisoquinolones. This research highlights the compound's utility in achieving regioselective catalysis, offering a novel avenue for the development of boron-containing building blocks (Presset, Oehlrich, Rombouts, & Molander, 2013).

Safety And Hazards

Potassium 4-tert-butylphenyltrifluoroborate causes severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Propriétés

IUPAC Name |

potassium;(4-butylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3.K/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14;/h5-8H,2-4H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRSUMOZYVDMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 4-butylphenyltrifluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Methylsulfanyl)benzoyl]azetidin-3-ol](/img/structure/B1468851.png)

![2-[(3-Hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B1468852.png)